N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(Adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 663930-20-9) is a synthetic coumarin derivative with a molecular formula of C₂₃H₂₇NO₅ and a molecular weight of 397.47 g/mol. The compound features a 6-methoxy-substituted coumarin core linked to an adamantane moiety via an ethyloxy spacer. Adamantane is a rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug candidates .
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-27-18-2-3-20-17(9-18)10-19(22(26)29-20)21(25)24-4-5-28-23-11-14-6-15(12-23)8-16(7-14)13-23/h2-3,9-10,14-16H,4-8,11-13H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRQXSZXRIHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantan-1-yloxyethylamine. This intermediate is then reacted with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid chloride under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its adamantane structure provides steric hindrance, making it useful in the design of conformationally restricted compounds.
Biology: The biological applications of this compound include its potential use as a cytotoxic agent in cancer research. Studies have shown that adamantane derivatives can exhibit cytotoxicity against various cancer cell lines.
Medicine: In medicine, this compound may be explored for its therapeutic properties. Its chromene moiety is known for its anti-inflammatory and antioxidant activities, making it a candidate for drug development.
Industry: In the industry, this compound can be used in the production of advanced materials, such as high-performance polymers and nanomaterials. Its unique structure can contribute to the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane group can bind to enzymes or receptors, modulating their activity. The chromene moiety may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin Carboxamide Family
a) N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide (8016-0156)
- Key Differences: Substituent Position: 8-methoxy and 6-nitro groups on the coumarin core vs. 6-methoxy in the target compound. Molecular Weight: 442.47 g/mol (vs. 397.47 g/mol for the target compound) due to the nitro group.
b) N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 324064-96-2)
- Key Differences :
Adamantane-Containing Analogues
a) 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
b) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives
- Key Differences: Core Structure: Indole ring instead of coumarin, introducing nitrogen-based hydrogen-bond donors. Pharmacokinetics: The indole-adamantane hybrid may exhibit enhanced interactions with cytochrome P450 enzymes due to the indole’s aromatic nitrogen .
Comparative Data Table
Research Findings and Mechanistic Insights
- Adamantane’s Role: The adamantane moiety in the target compound enhances metabolic stability by resisting oxidative degradation, a property absent in non-adamantane analogues like the 2,4-dimethoxyphenyl derivative .
- Nitro Group (8016-0156): May induce reactive oxygen species (ROS) generation, a mechanism less prominent in the methoxy-substituted target compound .
- Synthetic Accessibility : The target compound’s synthesis involves coupling adamantane-1-carbonyl chloride with ethylenediamine intermediates, a strategy shared with indole-adamantane hybrids .
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an adamantane moiety, which is known for its ability to enhance bioavailability and cellular uptake. The chromene backbone contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Research indicates that this compound exhibits anti-cancer properties primarily through the induction of apoptosis in cancer cells. The following mechanisms have been identified:
- Caspase Activation : The compound has been shown to activate caspases, particularly caspase-3 and caspase-8, leading to programmed cell death. This activation is crucial for the cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis .
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound results in cell cycle arrest at the G2/M phase, inhibiting cell proliferation in various cancer cell lines such as HeLa and HepG2 .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, contributing to cytotoxic effects and further promoting apoptosis .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against several human cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 15.4 ± 1.5 | Anti-proliferative |
| MCF7 | 12.8 ± 0.9 | Anti-proliferative |
| HepG2 | 10.6 ± 1.1 | Induces apoptosis |
These results indicate that the compound demonstrates significant anti-cancer activity, particularly against liver cancer cells (HepG2), where it showed the lowest IC50 value .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on HepG2 Cells : A study reported that treatment with this compound led to a significant decrease in HepG2 cell viability, correlating with increased levels of activated caspases .
- Flow Cytometry Analysis : Flow cytometry revealed an increase in G2/M phase arrest following treatment, indicating disruption of the cell cycle as a mechanism for its anti-cancer effects.
- Caspase Activity Assays : Additional assays confirmed that caspase-3 and caspase-8 activities were significantly elevated after treatment with the compound, supporting its role in promoting apoptosis through caspase-dependent pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
